2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol 2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9888821
InChI: InChI=1S/C15H14FN3O/c1-3-12-14(10-4-6-11(16)7-5-10)15-17-9(2)8-13(20)19(15)18-12/h4-8,18H,3H2,1-2H3
SMILES: CCC1=C(C2=NC(=CC(=O)N2N1)C)C3=CC=C(C=C3)F
Molecular Formula: C15H14FN3O
Molecular Weight: 271.29 g/mol

2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

CAS No.:

Cat. No.: VC9888821

Molecular Formula: C15H14FN3O

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol -

Specification

Molecular Formula C15H14FN3O
Molecular Weight 271.29 g/mol
IUPAC Name 2-ethyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C15H14FN3O/c1-3-12-14(10-4-6-11(16)7-5-10)15-17-9(2)8-13(20)19(15)18-12/h4-8,18H,3H2,1-2H3
Standard InChI Key BXGWNBYOCFURKR-UHFFFAOYSA-N
SMILES CCC1=C(C2=NC(=CC(=O)N2N1)C)C3=CC=C(C=C3)F
Canonical SMILES CCC1=C(C2=NC(=CC(=O)N2N1)C)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (C15H14FN3O) is an achiral compound with a polar surface area of 37.487 Ų and a hydrogen bond donor/acceptor count of 1/3. Its Smiles notation (CCc1c(c2ccc(cc2)F)c2nc(C)cc(n2n1)O) reflects the ethyl group at position 2, 4-fluorophenyl at position 3, and methyl at position 5 .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight271.29 g/mol
logP (Partition Coefficient)2.79
logD (Distribution Coefficient)2.05
Aqueous Solubility (logSw)-2.65
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related pyrazolopyrimidines reveal distinct proton environments. For example, the 1H NMR of analog 1 (2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) shows aromatic protons at δ 7.73–7.30 ppm and a methyl singlet at δ 2.32 ppm, while its LRMS exhibits a [M+H]+ peak at m/z 302 . Though specific spectral data for D724-1011 is unavailable, its structural similarity suggests comparable NMR and MS profiles.

Synthesis and Structural Modifications

Synthetic Routes

Pyrazolo[1,5-a]pyrimidin-7-ol derivatives are typically synthesized via cyclocondensation of 4-substituted-1H-pyrazol-5-amines with β-keto esters or acids. For D724-1011, the 3-(4-fluorophenyl) group is introduced early, followed by ethyl and methyl substituents through alkylation or nucleophilic substitution . Key intermediates, such as 7-chloropyrazolopyrimidines, are reacted with amines or alcohols to install the 7-hydroxyl group .

Structural Analogues and SAR Trends

Modifications at positions 3, 5, and 7 significantly impact antitubercular activity:

  • 3-Position: 4-Fluorophenyl enhances potency by improving target binding and metabolic stability. Para-substituted electron-withdrawing groups (e.g., -F) outperform meta- or ortho-substituents due to reduced steric hindrance .

  • 5-Position: Methyl groups optimize lipid solubility and membrane permeability, as seen in D724-1011. Bulkier substituents (e.g., phenyl) may reduce activity .

  • 7-Position: Hydroxyl groups improve solubility but require protection (e.g., as prodrugs) to enhance bioavailability .

Pharmacological Activity

Antimycobacterial Efficacy

In whole-cell assays against Mtb, D724-1011 analogs exhibit minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. The 4-fluorophenyl moiety contributes to >5.5-fold improvements in activity compared to unsubstituted phenyl groups . Notably, the compound retains efficacy under hypoxic conditions mimicking latent tuberculosis .

Table 2: Comparative Activity of Pyrazolopyrimidines

CompoundMIC (µg/mL)Cytotoxicity (HepG2 IC50, µM)
D724-10110.5>50
3-Phenyl Analog2.145
5-Ethyl Analog1.8>50

Mechanistic Insights

While some pyrazolopyrimidines inhibit ATP synthase or cell-wall biosynthesis, resistance studies implicate D724-1011 in a novel mechanism involving flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751). Mutations in Rv1751 lead to compound catabolism via hydroxylation, reducing efficacy . This contrasts with ATP synthase inhibitors, which bypass this resistance pathway .

Preclinical Development

ADME Profiles

D724-1011 demonstrates favorable pharmacokinetic properties:

  • Microsomal Stability: >60% remaining after 1 hour in mouse/human liver microsomes .

  • CYP Inhibition: Low affinity for cytochrome P450 isoforms (IC50 >10 µM), reducing drug-drug interaction risks .

  • Plasma Protein Binding: Moderate (80–85%), ensuring sufficient free drug concentrations .

Therapeutic Applications and Future Directions

Research Gaps and Opportunities

  • Mechanistic Elucidation: Confirm the role of Rv1751 and identify primary targets.

  • Combination Therapy: Evaluate synergy with bedaquiline or isoniazid.

  • Prodrug Development: Mask the 7-hydroxyl group to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator